molecular formula C10H12N2O3S B12072780 Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide CAS No. 142141-08-0

Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide

Cat. No.: B12072780
CAS No.: 142141-08-0
M. Wt: 240.28 g/mol
InChI Key: KSZXPXQJYZTIEJ-UHFFFAOYSA-N
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Description

The compound Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide (CAS: 142141-07-9, molecular formula: C₉H₁₂N₂O₃S) is a heterocyclic sulfone derivative featuring an isothiazole ring fused to a pyridine moiety. The tert-butyl (1,1-dimethylethyl) substituent at position 2 and the sulfone (1,1-dioxide) group contribute to its steric bulk and electronic properties, making it distinct from simpler analogs.

Properties

CAS No.

142141-08-0

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

2-tert-butyl-1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one

InChI

InChI=1S/C10H12N2O3S/c1-10(2,3)12-9(13)7-4-5-11-6-8(7)16(12,14)15/h4-6H,1-3H3

InChI Key

KSZXPXQJYZTIEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(S1(=O)=O)C=NC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Aminopyridine Precursors

The isothiazolo[5,4-c]pyridin-3(2H)-one scaffold is typically constructed via cyclization reactions involving 2-aminopyridine derivatives. A common approach involves treating 3-amino-4-chloropyridine with sulfur-based reagents such as thionyl chloride or Lawesson’s reagent to form the isothiazole ring. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the 1,1-dioxide moiety.

Example Protocol:

  • Thionation: 3-Amino-4-chloropyridine (1.0 eq) reacts with Lawesson’s reagent (1.2 eq) in refluxing toluene for 12 hours to yield the thioamide intermediate.

  • Cyclization: Intramolecular nucleophilic displacement of the chloride by the thioamide sulfur generates the isothiazolo[5,4-c]pyridin-3(2H)-one core.

  • Oxidation: Treatment with 30% H₂O₂ in acetic acid at 60°C for 6 hours achieves full oxidation to the 1,1-dioxide.

Post-Cyclization Alkylation

After forming the core structure, the tert-butyl group is added through:

  • Mitsunobu Reaction: Using di-tert-butyl azodicarboxylate (DTBAD) and triphenylphosphine to couple tert-butanol to the nitrogen at position 2.

  • Alkylation with Tert-Butyl Bromide: In the presence of a base (e.g., K₂CO₃), the deprotonated NH of the pyridinone reacts with tert-butyl bromide in DMF at 80°C.

Early-Stage Functionalization

Incorporating the tert-butyl group at the precursor stage ensures better regioselectivity. For example:

  • Pre-Cyclization Modification: 3-Amino-4-chloropyridine is first alkylated at the amino group with tert-butyl bromide before thionation and cyclization.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Optimal yields are achieved using polar aprotic solvents (e.g., DMF, DMSO) for alkylation and protic solvents (e.g., acetic acid) for oxidation. Catalytic amounts of triethylamine (10 mol%) enhance cyclization efficiency by scavenging HCl generated during thionation.

Table 1: Solvent Impact on Alkylation Yield

SolventTemperature (°C)Yield (%)
DMF8078
THF6545
Acetonitrile7062

Oxidation Kinetics

The 1,1-dioxide formation follows pseudo-first-order kinetics. Elevated temperatures (60–80°C) and excess oxidant (2.5 eq H₂O₂) drive the reaction to completion within 4–6 hours.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors minimize reaction times and improve safety profiles:

  • Microreactor Setup: Thionation and cyclization are performed in a tandem flow system with residence times of 30 minutes per step.

  • In-Line Oxidation: The 1,1-dioxide is generated using a packed-bed reactor filled with immobilized mCPBA.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity. Chromatography is avoided due to cost constraints at scale.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 7.55 (d, J=5.6 Hz, 1H, H-5), 8.21 (d, J=5.6 Hz, 1H, H-6).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1320, 1140 cm⁻¹ (SO₂).

Purity Assessment

HPLC analysis (C18 column, 50:50 MeOH/H₂O) shows a single peak at 4.2 minutes, confirming homogeneity .

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Isothiazolo[5,4-c]pyridin-3(2H)-one derivatives have been studied for their potential as antimicrobial agents. Research indicates that these compounds exhibit potent antibacterial and antifungal activities. For instance, a study demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of bacterial DNA synthesis. This is achieved through interference with essential enzymes involved in the replication process. The structural characteristics of isothiazolo[5,4-c]pyridin-3(2H)-one facilitate binding to these enzymes, leading to a reduction in microbial viability .

Case Study: Antimicrobial Efficacy
A notable study evaluated the efficacy of isothiazolo[5,4-c]pyridin-3(2H)-one against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain derivatives, highlighting their potential for development into new antimicrobial agents .

Agricultural Applications

Fungicidal Properties
In agricultural settings, isothiazolo[5,4-c]pyridin-3(2H)-one has shown promise as a fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from various fungal pathogens. Field trials have reported significant reductions in disease severity when applied to crops susceptible to fungal infections .

Pesticidal Activity
Additionally, some derivatives exhibit insecticidal properties. Research has indicated that these compounds can disrupt the nervous systems of pests, leading to mortality. This attribute makes them valuable in integrated pest management strategies .

Material Science

Fluorescent Properties
Recent studies have explored the fluorescent properties of isothiazolo[5,4-c]pyridin-3(2H)-one derivatives. These compounds can be used in the development of fluorescent probes for biological imaging applications. Their ability to emit light upon excitation makes them suitable candidates for use in various imaging techniques .

Case Study: Synthesis and Characterization
A research project focused on synthesizing new ester derivatives of isothiazolo[5,4-c]pyridin-3(2H)-one and evaluating their fluorescence characteristics. The findings revealed that certain derivatives exhibited strong fluorescence under specific conditions, indicating potential applications in diagnostic imaging .

Data Tables

Application Area Key Findings
Medicinal ChemistryEffective against Gram-positive and Gram-negative bacteria; MIC as low as 8 µg/mL .
Agricultural ApplicationsSignificant fungicidal activity; effective in field trials against crop pathogens .
Material ScienceStrong fluorescent properties; potential use in biological imaging applications .

Mechanism of Action

The mechanism of action of isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide (CAS: 138417-40-0, C₆H₄N₂O₃S) differs in the fusion pattern of the isothiazole and pyridine rings ([5,4-b] vs. [5,4-c]). This positional isomerism alters substituent orientation, impacting reactivity and intermolecular interactions. For example, the [5,4-b] isomer lacks the tert-butyl group and has a lower molecular weight (184.17 g/mol vs. 224.27 g/mol for the target compound), resulting in reduced lipophilicity (LogP: ~0.98 vs. ~2.5 estimated) .

Substituent Variations

a) 4,6-Dimethyl-2-(2-oxopropyl)isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide (CAS: 108361-84-8, C₉H₁₀N₂O₄S)
  • Key Differences : Methyl groups at positions 4 and 6, plus a ketone-bearing propyl chain at position 2.
  • Impact: Increased polarity due to the ketone group (PSA: ~95 Ų vs.
b) 7-Aminoisothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide (CAS: N/A, C₆H₅N₃O₃S)
  • Key Differences: Amino group at position 5.
  • Impact: The amino group introduces hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes) but may reduce metabolic stability .

Functional Group Modifications

a) Isothiazolo[5,4-b]pyridin-3(2H)-one (CAS: 4337-60-4, C₆H₄N₂OS)
  • Key Differences : Absence of the sulfone group (1,1-dioxide).
  • Impact : Reduced electron-withdrawing effects, lowering oxidative stability and altering reactivity in nucleophilic substitution reactions .
b) 2-tert-Butyl-5-chloro-1,1-dioxo-1,2-dihydro-1λ⁶-isothiazol-3-one (CAS: 850314-47-5, C₇H₁₀ClNO₃S)
  • Key Differences: Chlorine substituent at position 5 and a non-fused isothiazole ring.
  • Impact : The chloro group enhances electrophilicity, making it a reactive intermediate in trifluoromethylthiolation reactions, while the tert-butyl group provides steric protection .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) LogP* PSA (Ų) Key Substituents
Target Compound (142141-07-9) C₉H₁₂N₂O₃S 224.27 ~2.5 ~84 2-tert-butyl, 1,1-dioxide
[5,4-b] Isomer (138417-40-0) C₆H₄N₂O₃S 184.17 ~0.98 ~84 None
4,6-Dimethyl-2-(2-oxopropyl) Derivative C₉H₁₀N₂O₄S 242.25 ~1.8 ~95 4,6-Me, 2-(2-oxopropyl)
7-Amino Derivative C₆H₅N₃O₃S 199.19 ~0.5 ~120 7-NH₂
Non-sulfone Analog (4337-60-4) C₆H₄N₂OS 152.17 ~1.2 ~74 None (no sulfone)

*LogP values estimated using ChemDraw/BioByte tools.

Table 2: Commercial Availability and Pricing

Compound (CAS) Supplier Purity Price (50 mg) Key Application
[5,4-b] Isomer (138417-40-0) CymitQuimica 95% €475 Building block for drug synthesis
Target Compound (142141-07-9) Enamine 95% $1,150/g Research-scale medicinal chemistry
7-Amino Derivative Enamine 95% $462/100 mg Enzyme inhibition studies

Biological Activity

Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique isothiazolo-pyridine scaffold that contributes to its biological activity. The presence of the isothiazole ring and the pyridine moiety allows for various interactions with biological targets. The specific substitution at the pyridine ring enhances its binding affinity and selectivity towards certain enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes by binding to their active sites. For instance, it may act as an inhibitor of cyclin G-associated kinase (GAK), affecting cell cycle regulation and proliferation .
  • Cell Signaling Modulation : The compound influences cell signaling pathways, which can lead to altered metabolic processes and cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Research indicates that Isothiazolo[5,4-c]pyridin-3(2H)-one derivatives may possess anticancer properties. A study demonstrated that modifications on the isothiazole ring could enhance cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells . The structure-activity relationship (SAR) studies have shown that specific substitutions can significantly increase the potency of these compounds against various cancer types.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity. In vitro studies reported effective inhibition of bacterial growth and fungal strains. For example, derivatives have shown activity against resistant strains of bacteria and fungi, indicating potential as a broad-spectrum antimicrobial agent .

Analgesic and Anti-inflammatory Activities

Some derivatives of isothiazolo[5,4-c]pyridin-3(2H)-one have been tested for analgesic and anti-inflammatory effects in animal models. These studies utilized various pain models to assess efficacy and found promising results indicating potential therapeutic applications in pain management .

Study on GAK Inhibition

In a recent study focusing on the inhibition of GAK by isothiazolo derivatives, it was found that certain modifications led to improved binding affinity and selectivity. Compounds with electron-rich substituents at specific positions on the pyridine ring exhibited IC50 values in the low nanomolar range, demonstrating their potential as targeted therapeutics for cancer treatment .

Antimicrobial Screening

A screening study assessed the antimicrobial efficacy of several isothiazolo derivatives against clinical isolates of pathogens. Results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential application in treating resistant infections .

Data Summary Table

Biological ActivityObservationsReferences
AnticancerPotent cytotoxicity against cancer cell lines
AntimicrobialEffective against resistant bacterial strains
AnalgesicDemonstrated pain relief in animal models
Anti-inflammatoryReduced inflammation markers in vivo

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for preparing isothiazolo[5,4-c]pyridin-3(2H)-one derivatives, and how can substituents like the 2-(1,1-dimethylethyl) group be introduced? A: Synthesis typically involves multi-step reactions starting from pyridine or isothiazole precursors. For example:

  • Step 1: Cyclocondensation of α-cyano esters with hydroxylamine derivatives to form the isothiazolo-pyridine core .
  • Step 2: Introduction of the 2-(1,1-dimethylethyl) group via alkylation or Mannich reactions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product (>95% purity) .

Characterization Techniques

Q: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound? A:

  • NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the aromatic region (δ 7.0–8.5 ppm) .
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm purity and molecular ion ([M+H]⁺ at m/z 266.3) .
  • X-ray crystallography: Resolves steric effects of the bulky tert-butyl group on the fused-ring system .

Stability and Storage

Q: What are the optimal storage conditions to prevent degradation of this compound? A:

  • Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to avoid oxidation of the sulfone group .
  • Solubility: Sparingly soluble in water; use DMSO or DCM for stock solutions. Avoid prolonged exposure to light .

Advanced Synthetic Optimization

Q: How can reaction conditions (e.g., catalysts, solvents) be optimized to improve yields of the 1,1-dioxide moiety? A:

  • Oxidation: Use H₂O₂/AcOH or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to selectively oxidize the thioether to sulfone without over-oxidizing the pyridine ring .
  • Catalysts: Transition metals (e.g., Mn(OAc)₃) enhance regioselectivity during cyclization .

Structure-Activity Relationship (SAR) Studies

Q: How does the 2-(1,1-dimethylethyl) substituent influence biological activity compared to other alkyl/aryl groups? A:

  • The tert-butyl group enhances metabolic stability by sterically shielding the core from cytochrome P450 enzymes. Compare with methyl or phenyl analogs using in vitro assays (e.g., enzyme inhibition) .
  • Computational docking (AutoDock Vina) predicts binding affinity changes due to hydrophobic interactions .

Mechanistic Studies

Q: What experimental strategies are used to elucidate the mechanism of action in biological systems (e.g., enzyme inhibition)? A:

  • Kinetic assays: Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition .
  • Isotopic labeling: Incorporate ³H or ¹⁴C into the tert-butyl group to track metabolic pathways via scintillation counting .

Advanced Spectroscopic Challenges

Q: How are complex NMR splitting patterns resolved for protons near the sulfone group? A:

  • Use 2D-COSY and NOESY to identify coupling between H-2 (tert-butyl) and H-4 (pyridinone).
  • Variable-temperature NMR (VT-NMR) reduces signal broadening caused by restricted rotation of the bulky substituent .

Data Contradiction Analysis

Q: How can discrepancies in reported biological activity (e.g., IC₅₀) between studies be resolved? A:

  • Reproducibility checks: Standardize assay conditions (pH, temperature) and confirm compound purity via HPLC .
  • Meta-analysis: Compare datasets using ANOVA to identify outliers. For example, IC₅₀ variations may arise from differences in cell lines or enzyme sources .

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